Defined (2S,3S) Stereocenters vs. Racemic Mixture
DL-dithiothreitol-d10-1 (CAS 203633-21-0) possesses two defined stereocenters in the (2S,3S) configuration, as specified by its SMILES string containing [C@] and [C@@] tetrahedral stereo descriptors and confirmed by its InChI stereochemical layer (t3-,4-/m1). In contrast, the racemic DL-dithiothreitol-d10 (CAS 302912-05-6) has a 'Defined Atom Stereocenter Count' of 0 and uses non-stereo SMILES notation, confirming it is an undefined racemic mixture . The two compounds are also indexed under distinct PubChem CIDs (87135007 vs. 16213290) [1].
| Evidence Dimension | Number of defined atom stereocenters |
|---|---|
| Target Compound Data | 2 defined stereocenters: (2S,3S) configuration; PubChem CID 87135007 |
| Comparator Or Baseline | DL-dithiothreitol-d10 (CAS 302912-05-6): 0 defined stereocenters (racemic mixture); PubChem CID 16213290 |
| Quantified Difference | 2 vs. 0 defined stereocenters; distinct PubChem CIDs indicating different chemical entities with unique InChI Keys (VHJLVAABSRFDPM-ISETZWPUSA-N vs. VHJLVAABSRFDPM-BSSDICLPSA-N) |
| Conditions | Structural data derived from vendor-certified SMILES, InChI, and PubChem registry entries |
Why This Matters
In NMR studies of chiral biomolecules (proteins, nucleic acids), a racemic reducing agent can generate diastereomeric adducts or differential binding modes that introduce peak splitting and spectral ambiguity; the stereochemically pure (2S,3S) form eliminates this variable and is the appropriate procurement choice for stereosensitive structural biology applications.
- [1] PubChem. Compound Summary for CID 87135007, DL-dithiothreitol-d10-1; and CID 16213290, DL-Dithiothreitol-d10. National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/ (accessed 2026-04-25). View Source
